![molecular formula C10H9IN4O B13347882 3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of an amino group, an iodine atom, and a cyclobutanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one typically involves multiple steps. One common method includes the iodination of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine using an iodinating agent under suitable conditions . Another approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by cyclization and subsequent iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.
化学反応の分析
Types of Reactions
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one has several scientific research applications:
作用機序
The mechanism of action of 3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its action can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Another iodinated pyrrolopyrimidine with similar structural features.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A methylated derivative with distinct biological activities.
Uniqueness
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one is unique due to the presence of the cyclobutanone ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H9IN4O |
|---|---|
分子量 |
328.11 g/mol |
IUPAC名 |
3-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one |
InChI |
InChI=1S/C10H9IN4O/c11-7-3-15(5-1-6(16)2-5)10-8(7)9(12)13-4-14-10/h3-5H,1-2H2,(H2,12,13,14) |
InChIキー |
HASXLOQGSUQVLN-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=O)N2C=C(C3=C(N=CN=C32)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



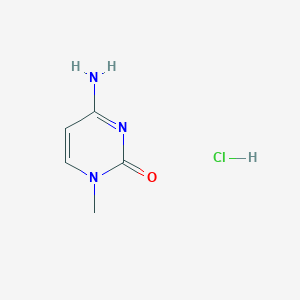
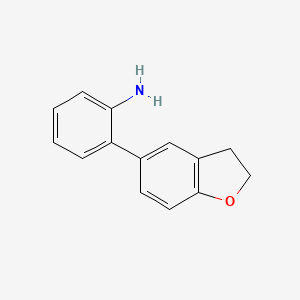
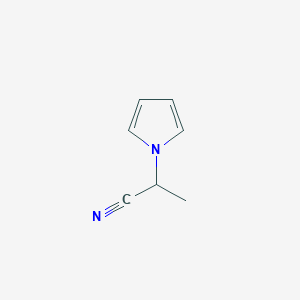

![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

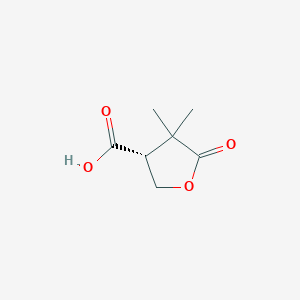

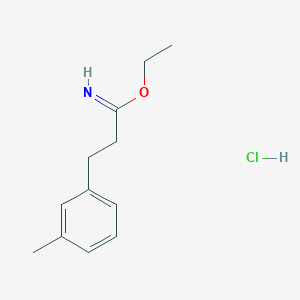


![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)

